1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-6-11(13-8-12-9)14-5-3-4-10(15)7-14/h6,8,10,15H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGQHXHMHQAVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol exhibits promising anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, potentially targeting pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. In vitro studies revealed a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when treated with the compound:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound | 300 | 250 |
This indicates a favorable anti-inflammatory profile, suggesting its utility in treating inflammatory diseases.
Neuropharmacology
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol has also been explored for its effects on central nervous system (CNS) disorders. Studies have indicated its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology.
Tumor Growth Inhibition
A notable case study involved the use of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol in xenograft models where treatment resulted in a significant reduction in tumor size compared to controls. This study highlights the compound's potential as an effective anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations conducted on animal models indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This is crucial for its development into a pharmaceutical product.
Mechanism of Action
The mechanism by which 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
| Parameter | Target Compound | 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | RB-005 | (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol |
|---|---|---|---|---|
| Pyrimidine Substituent | Ethyl | Chloroquinolin | N/A | Ethoxy |
| Piperidine Hydroxyl Position | 3-position | 3-position | 4-position | 3-position |
| Key Biological Activity | Undefined (potential kinase/SK1) | SARS-CoV-2 spike protein inhibition | SK1 selectivity (15-fold) | Uncharacterized |
| Selectivity/Safety | N/A | Augmented safety vs. HCQ/CQ | High SK1/SK2 ratio | N/A |
Research Findings and Implications
- Enzyme Selectivity : The hydroxyl position on piperidine (3 vs. 4) is a critical determinant of selectivity, as demonstrated by RB-005 and RB-019 .
- Antiviral Potential: Chloroquinolin-containing analogues () suggest the target compound’s ethylpyrimidine group could be optimized for viral target engagement with improved safety .
- Synthetic Byproducts : Piperidin-3-ol derivatives often arise in synthesis pathways (e.g., ), necessitating rigorous purification to avoid impurities .
Biological Activity
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and specific case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety. The presence of the hydroxyl group at the 3-position of the piperidine enhances its interaction with biological targets, potentially influencing its pharmacokinetic properties.
Biological Activity Overview
1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol has been investigated for various biological activities, including:
- Inhibition of Enzymes : It has shown promise as an inhibitor of key enzymes involved in metabolic pathways.
- Neurotransmitter Reuptake : The compound exhibits affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential applications in treating neurological disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol. Modifications to the pyrimidine and piperidine rings can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 3 | Increased binding affinity to DAT |
| Ethyl substitution on pyrimidine | Enhanced lipophilicity and potency |
| Variations in piperidine substituents | Altered selectivity for neurotransmitter transporters |
Case Study 1: Inhibition of NAPE-PLD
A study focused on a related pyrimidine derivative demonstrated that structural modifications could enhance inhibitory potency against NAPE-PLD, an enzyme implicated in lipid metabolism. The most effective compounds exhibited nanomolar IC50 values, suggesting that similar modifications could be beneficial for 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol .
Case Study 2: Neurotransmitter Transporter Affinity
Research evaluating compounds with similar structures found that introducing hydroxyl groups significantly improved their affinity for DAT and NET. For instance, compounds showed low nanomolar Ki values for DAT inhibition, which was attributed to enhanced hydrogen bonding interactions facilitated by the hydroxyl group . This suggests that optimizing the hydroxyl positioning in 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol could yield similar results.
Case Study 3: Anti-inflammatory Activity
In vivo studies involving animal models have indicated that compounds structurally related to 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol exhibit significant anti-inflammatory effects. These studies measured cytokine levels and inflammatory markers post-treatment, revealing a dose-dependent reduction in inflammation .
The mechanism by which 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol exerts its biological effects likely involves modulation of receptor activity and enzyme inhibition. Its interaction with DAT suggests a competitive inhibition mechanism, while its anti-inflammatory effects may stem from the downregulation of pro-inflammatory cytokines.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol generally follows these stages:
- Synthesis of the substituted pyrimidine core : Introduction of the ethyl substituent at the 6-position and functionalization at the 4-position to allow coupling.
- Preparation of the piperidin-3-ol derivative : Synthesis or procurement of piperidin-3-ol or its protected derivatives.
- Coupling of pyrimidine and piperidin-3-ol : Formation of the C-N bond linking the pyrimidine ring to the piperidine ring at the 4-position of pyrimidine.
Preparation of the 6-Ethylpyrimidin-4-yl Intermediate
- Pyrimidine derivatives substituted at the 6-position with an ethyl group can be prepared via condensation reactions involving β-ketoesters and amidines or thioureas under basic or catalytic conditions.
- For example, ethyl-substituted pyrimidines have been synthesized by reacting substituted phenylacetonitriles with ethyl 2-bromoesters in anhydrous tetrahydrofuran (THF) using zinc dust, followed by treatment with thiourea and sodium ethoxide to form the pyrimidine ring system.
- Chlorination or other halogenation at the 4-position of the pyrimidine ring (e.g., using Vilsmeier reagents) provides a reactive intermediate (4-chloropyrimidine) for nucleophilic substitution.
Preparation of Piperidin-3-ol and Its Derivatives
- Piperidin-3-ol can be synthesized through asymmetric hydrogen transfer reactions starting from 4-acetylpyridine, followed by reduction steps using sodium borohydride or catalytic hydrogenation to introduce the hydroxyl group at the 3-position of the piperidine ring.
- Protection and deprotection strategies may be employed to safeguard the hydroxyl group during subsequent synthetic steps, such as using Boc (tert-butoxycarbonyl) groups for amine protection.
Coupling Methods to Form 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol
- The key step involves nucleophilic aromatic substitution (SNAr) of the 4-chloropyrimidine intermediate with piperidin-3-ol or its derivatives.
- This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate to facilitate the substitution at the 4-position of the pyrimidine ring by the nucleophilic piperidin-3-ol nitrogen.
- Reaction conditions often involve stirring at room temperature or mild heating for extended periods (e.g., 24 hours) to achieve good yields.
- After completion, the reaction mixture is worked up by aqueous dilution and extraction with organic solvents, followed by purification through silica gel chromatography to isolate the target compound.
Key Research Findings and Optimization
- The use of anhydrous DMF as solvent and potassium carbonate as base provides an efficient environment for SNAr reactions involving pyrimidine halides and piperidine derivatives.
- Protection of the piperidin-3-ol amine or hydroxyl groups may be necessary to prevent side reactions and improve selectivity.
- Modifications in the synthetic route, such as using milder chlorination reagents or alternative leaving groups at the 4-position, can improve safety and scalability.
- The synthetic approach is adaptable for scale-up, as demonstrated in related pyrimidine derivatives, enabling gram to decagram scale production with practical yields and manageable purification steps.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Pyrimidine Core Synthesis | Condensation of phenylacetonitrile with ethyl 2-bromoester, cyclization with thiourea | Phenylacetonitrile, ethyl 2-bromoester, thiourea, NaOEt | Anhydrous THF, reflux | Forms ethyl-substituted pyrimidine |
| Pyrimidine 4-Chlorination | Vilsmeier reagent chlorination | POCl3 or POCl3/DMF | Reflux or controlled heating | Generates 4-chloropyrimidine intermediate |
| Piperidin-3-ol Preparation | Asymmetric hydrogen transfer, reduction | 4-acetylpyridine, sodium borohydride | Room temp to mild heating | Chiral piperidin-3-ol synthesis |
| Coupling Reaction | Nucleophilic aromatic substitution | 4-chloropyrimidine, piperidin-3-ol, K2CO3 | DMF, RT, 24 h | Forms 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol |
| Purification | Extraction and silica gel chromatography | Organic solvents (e.g., diethyl ether, chloroform) | Ambient conditions | Isolates pure target compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis involving pyrimidine ring formation and piperidine functionalization is typical. Reaction efficiency can be enhanced via computational reaction path searches (e.g., quantum chemical calculations) and experimental condition narrowing using information science tools, as demonstrated by ICReDD’s feedback-loop approach . Statistical Design of Experiments (DoE) can systematically optimize parameters like temperature, solvent polarity, and catalyst loading to reduce trial-and-error efforts .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution techniques such as:
- NMR (1H/13C, 2D-COSY/HMBC) to confirm piperidine and pyrimidine connectivity.
- X-ray crystallography for absolute stereochemistry (if crystalline).
- HRMS (ESI-TOF) to verify molecular formula. Structural analogs in and highlight the utility of these methods .
Q. How should researchers assess the purity and stability of this compound under various storage conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation of impurities . Compare against reference standards for known degradants (e.g., oxidation products) .
- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Store in inert atmospheres at -20°C to prevent hydrolysis or oxidation .
Q. What are the critical safety considerations when handling 1-(6-Ethylpyrimidin-4-yl)piperidin-3-ol in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles), avoid ignition sources (flammable byproducts), and ensure ventilation. Follow protocols for spill containment (neutralize with absorbents) and waste disposal (segregate halogenated solvents) .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms involved in the synthesis of this compound?
- Methodological Answer : Combine density functional theory (DFT) for transition-state modeling with intrinsic reaction coordinate (IRC) analysis to map energy profiles. ICReDD’s quantum chemical workflows can predict intermediates and guide experimental validation of key steps (e.g., nucleophilic substitution on pyrimidine) .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in its reactivity?
- Methodological Answer :
- Comparative analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts.
- Sensitivity testing : Vary computational parameters (basis sets, solvation models) to align theoretical models with observed outcomes.
- Cross-validation : Use alternative synthetic routes (e.g., Grignard vs. Suzuki coupling) to test mechanistic hypotheses .
Q. What advanced analytical methods are suitable for impurity profiling in batches of this compound?
- Methodological Answer :
- LC-HRMS/MS : Identify low-abundance impurities (e.g., regioisomers) via fragmentation patterns.
- NMR-based metabolomics : Detect trace contaminants using 1H-13C HSQC.
- Reference standards : Compare against pharmacopeial impurities (e.g., EP-grade compounds in ) for quantification .
Q. How can factorial design optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Apply full factorial or central composite designs to evaluate interactions between variables (e.g., temperature, stoichiometry). For example:
- Factors : Catalyst loading (0.5–2.0 eq), solvent (DMF vs. THF), reaction time (12–48 h).
- Response surface modeling : Identify optimal conditions for maximizing yield while minimizing byproducts. highlights DoE’s role in reducing experimental iterations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies and normalize for variables (e.g., cell line, assay protocol).
- Dose-response validation : Re-test activity across a concentration gradient (10 nM–100 µM) to confirm IC50 reproducibility.
- Structural analogs : Compare with derivatives (e.g., piperidine-substituted pyrimidines in ) to identify structure-activity trends .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
